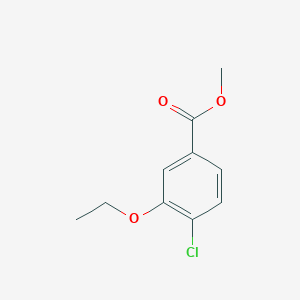

Methyl 4-chloro-3-ethoxybenzoate

Description

Methyl 4-chloro-3-ethoxybenzoate is a substituted benzoate ester characterized by a chlorine atom at the para-position (C4) and an ethoxy group at the meta-position (C3) on the aromatic ring. This compound is structurally significant due to its functional groups, which influence its physicochemical properties and reactivity. The methyl ester group at the carboxyl position enhances its stability and volatility compared to free acids, making it relevant in organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name |

methyl 4-chloro-3-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-9-6-7(10(12)13-2)4-5-8(9)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEGLLQHUFAZOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-ethoxybenzoate can be synthesized through several methods. One common method involves the esterification of 4-chloro-3-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 4-chloro-3-ethoxybenzoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-ethoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Ester Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-3-ethoxybenzoic acid and methanol.

Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, such as nitration or sulfonation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

Ester Hydrolysis: 4-chloro-3-ethoxybenzoic acid.

Electrophilic Aromatic Substitution: Nitro or sulfonic acid derivatives of the original compound.

Scientific Research Applications

Methyl 4-chloro-3-ethoxybenzoate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-ethoxybenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic or electrophilic processes. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents (chloro, ethoxy) on the benzoate backbone dictates electronic and steric properties. Key comparisons include:

Key Findings :

- Chlorine vs. Ethoxy Effects: The electron-withdrawing chlorine at C4 increases electrophilicity at the carbonyl group, enhancing reactivity in ester hydrolysis. In contrast, the ethoxy group at C3 donates electrons, reducing acidity of the phenolic hydrogen (if present) .

- Steric Considerations : Ethoxy groups at C3 (as in the title compound) create less steric hindrance for reactions at C4 compared to C4-substituted ethoxy analogs, facilitating regioselective modifications .

Metabolic and Environmental Behavior

Pseudomonads metabolize chlorobenzoates via ortho-cleavage pathways, but substituent positions critically influence degradation rates:

- Methyl 4-chlorobenzoate : Degraded efficiently by Pseudomonas sp. WR912 (doubling time: 3.3 hours) via dechlorination and subsequent ring cleavage .

- Methyl 4-chloro-3-ethoxybenzoate: Predicted slower degradation due to the ethoxy group, which may hinder enzyme binding or require additional demethylation steps. No direct data exists, but analogous compounds (e.g., methyl 3-ethoxybenzoate) show reduced microbial uptake .

Crystallographic and Physical Properties

- Crystal Packing : Methyl 4-(3-chloropropoxy)-3-methoxybenzoate (a structural analog) exhibits C–H⋯O interactions, stabilizing its lattice . The title compound likely forms similar hydrogen bonds, affecting melting points and solubility.

- Boiling Point Trends : Methyl esters with ethoxy groups (e.g., methyl 4-ethoxybenzoate) have higher boiling points (~250°C) than chloro-substituted analogs due to increased polarity and molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.